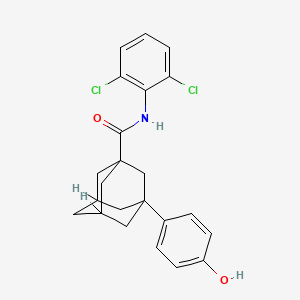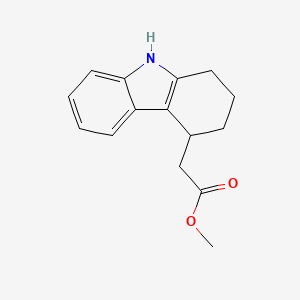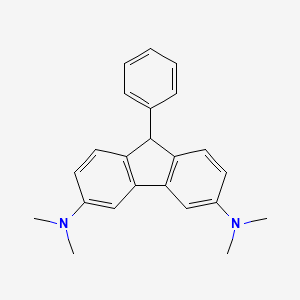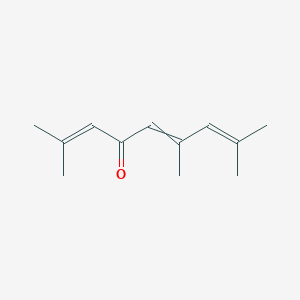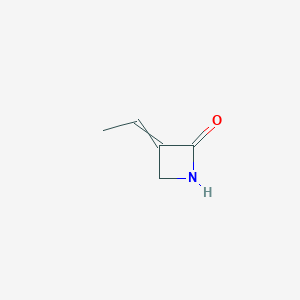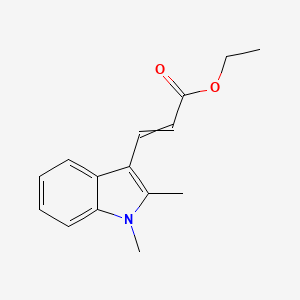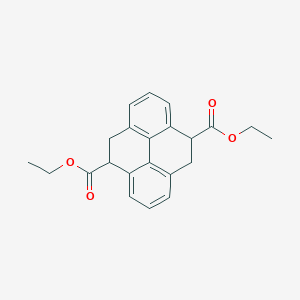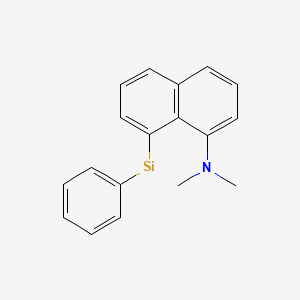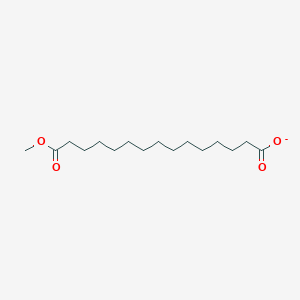![molecular formula C15H34O5Si4 B14291385 3-[2-(2,4,4,6,6,8,8-Heptamethyl-1,3,5,7,2,4,6,8-tetroxatetrasilocan-2-yl)ethyl]-7-oxabicyclo[4.1.0]heptane CAS No. 127441-56-9](/img/structure/B14291385.png)
3-[2-(2,4,4,6,6,8,8-Heptamethyl-1,3,5,7,2,4,6,8-tetroxatetrasilocan-2-yl)ethyl]-7-oxabicyclo[4.1.0]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(2,4,4,6,6,8,8-Heptamethyl-1,3,5,7,2,4,6,8-tetroxatetrasilocan-2-yl)ethyl]-7-oxabicyclo[410]heptane is a complex organic compound characterized by its unique bicyclic structure and multiple silicon-oxygen bonds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2,4,4,6,6,8,8-Heptamethyl-1,3,5,7,2,4,6,8-tetroxatetrasilocan-2-yl)ethyl]-7-oxabicyclo[4.1.0]heptane typically involves multiple steps, including the formation of the bicyclic heptane core and the attachment of the heptamethyl-tetroxatetrasilocan group. Common reagents used in the synthesis may include organosilicon compounds, catalysts, and solvents such as dichloromethane or toluene. Reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as distillation, crystallization, and chromatography may be employed to purify the compound.
Análisis De Reacciones Químicas
Types of Reactions
3-[2-(2,4,4,6,6,8,8-Heptamethyl-1,3,5,7,2,4,6,8-tetroxatetrasilocan-2-yl)ethyl]-7-oxabicyclo[4.1.0]heptane can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). Reaction conditions may vary, but typically involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound may be used as a building block for synthesizing more complex molecules or as a reagent in various organic transformations.
Biology
In biological research, the compound could be investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine
In medicine, derivatives of this compound may be explored for their therapeutic potential, including drug development and delivery systems.
Industry
In industry, the compound may find applications in materials science, such as the development of new polymers or coatings with unique properties.
Mecanismo De Acción
The mechanism of action of 3-[2-(2,4,4,6,6,8,8-Heptamethyl-1,3,5,7,2,4,6,8-tetroxatetrasilocan-2-yl)ethyl]-7-oxabicyclo[4.1.0]heptane involves its interaction with specific molecular targets and pathways. The silicon-oxygen bonds and bicyclic structure may play a role in its reactivity and interactions with biological molecules. Detailed studies on its mechanism of action would require experimental data and computational modeling.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2,4,4,6,8,8-Heptamethyl-1,3,5,7-tetroxatetrasilocane
- 2,2,4,4,6,6,8,8-Octamethyl-1,3,5,7-tetroxatetrasilocane
Uniqueness
Compared to similar compounds, 3-[2-(2,4,4,6,6,8,8-Heptamethyl-1,3,5,7,2,4,6,8-tetroxatetrasilocan-2-yl)ethyl]-7-oxabicyclo[4.1.0]heptane is unique due to its specific bicyclic structure and the presence of the heptamethyl-tetroxatetrasilocan group. These features may confer distinct chemical and physical properties, making it valuable for specialized applications.
Propiedades
Número CAS |
127441-56-9 |
|---|---|
Fórmula molecular |
C15H34O5Si4 |
Peso molecular |
406.77 g/mol |
Nombre IUPAC |
2,2,4,4,6,6,8-heptamethyl-8-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]-1,3,5,7,2,4,6,8-tetraoxatetrasilocane |
InChI |
InChI=1S/C15H34O5Si4/c1-21(2)17-22(3,4)19-24(7,20-23(5,6)18-21)11-10-13-8-9-14-15(12-13)16-14/h13-15H,8-12H2,1-7H3 |
Clave InChI |
WXNYWTHOSFSFDY-UHFFFAOYSA-N |
SMILES canónico |
C[Si]1(O[Si](O[Si](O[Si](O1)(C)C)(C)CCC2CCC3C(C2)O3)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-Isothiocyanatophenyl)-4-pentylbicyclo[2.2.2]octane](/img/structure/B14291307.png)
